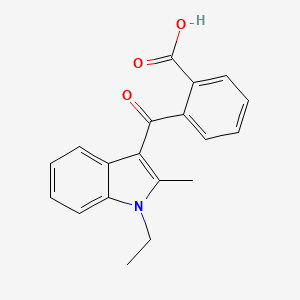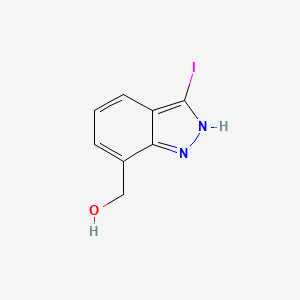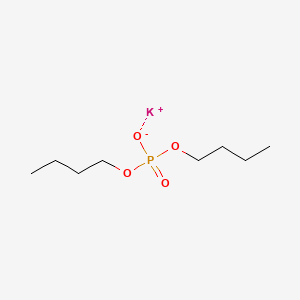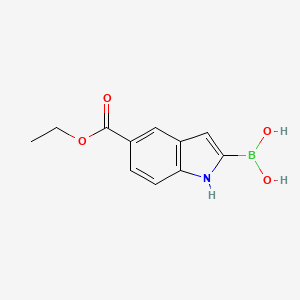
(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid
Overview
Description
(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group attached to an indole ring, which is further esterified with ethyl carboxylate. The presence of both boronic acid and ester functionalities makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethoxycarbonyl-1H-indol-2-yl)boronic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction. This involves the reaction of the indole derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Boronic esters, borates.
Reduction: Boronic esters, alcohols.
Substitution: Biaryl compounds, substituted indoles.
Scientific Research Applications
(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological processes involving boron.
Medicine: Boronic esters are explored for their potential in drug delivery systems and as enzyme inhibitors.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique reactivity and functional groups.
Mechanism of Action
The mechanism of action of (5-ethoxycarbonyl-1H-indol-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and applications. The boronic acid group can interact with molecular targets such as enzymes, leading to inhibition or modulation of their activity. The indole ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in having a boronic acid group but lacks the indole ring and ester functionality.
Indole-3-boronic Acid: Contains an indole ring and boronic acid group but does not have the ester functionality.
Ethyl 4-boronobenzoate: Contains a boronic acid group and ester functionality but lacks the indole ring.
Uniqueness
(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid is unique due to the combination of the indole ring, boronic acid group, and ethyl ester functionality. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H12BNO4 |
|---|---|
Molecular Weight |
233.03 g/mol |
IUPAC Name |
(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid |
InChI |
InChI=1S/C11H12BNO4/c1-2-17-11(14)7-3-4-9-8(5-7)6-10(13-9)12(15)16/h3-6,13,15-16H,2H2,1H3 |
InChI Key |
XYIJCCHUXSHRDJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC(=C2)C(=O)OCC)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Indole, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8663927.png)
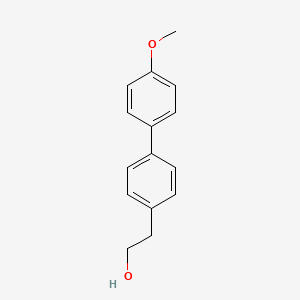
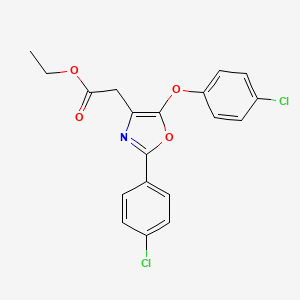

![3-[1-(2-Pyrimidyl)-4-piperazinyl]propanol](/img/structure/B8663949.png)

![2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B8663965.png)
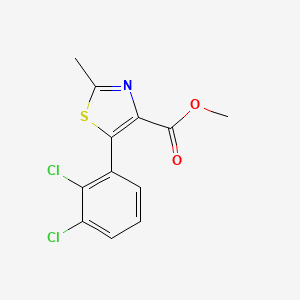
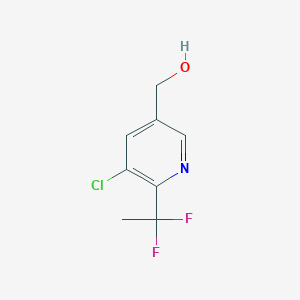
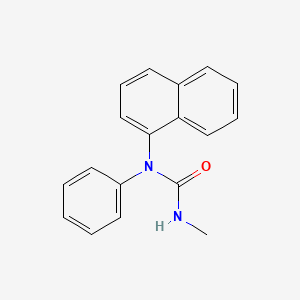
![3-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine](/img/structure/B8663989.png)
